Structural Differentiation via 2-Oxoethyl Linker: Impact on Hydrogen-Bonding Capacity vs. Ethyl-Linker Analogs
CAS 954010-50-5 incorporates a 2-oxoethyl linker (—CH2—C(=O)—) connecting the 2-phenylmorpholine and 4-(trifluoromethyl)benzamide moieties, introducing an additional ketone hydrogen-bond acceptor (HBA) not present in ethyl-linker analogs such as N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide . The target compound contains 6 HBA sites (3 oxygen atoms in the morpholine ring, 2 amide carbonyls, and 1 ketone carbonyl) compared to 5 HBA sites in the ethyl-linker analog, increasing the total HBA count by approximately 20% . In the class of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones, linker modifications between the phenylmorpholine and core scaffold were shown to modulate both GSK-3β inhibitory potency and oral bioavailability, with compound SAR502250 (IC50 = 12 nM) demonstrating that optimal linker geometry is critical for target engagement and in vivo efficacy [1].
| Evidence Dimension | Hydrogen-bond acceptor count and linker composition |
|---|---|
| Target Compound Data | 6 HBA sites (3 morpholine O, 2 amide C=O, 1 ketone C=O); linker = —CH2—C(=O)— |
| Comparator Or Baseline | N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide: 5 HBA sites; linker = —CH2—CH2— (no ketone) |
| Quantified Difference | Approximately 20% increase in HBA count for the target compound; introduction of ketone functionality enables additional hydrogen-bonding interactions with target proteins |
| Conditions | Structural comparison based on molecular formula and functional group analysis; no direct head-to-head assay data available for this specific pair |
Why This Matters
The additional ketone HBA may enhance binding affinity to kinase ATP pockets or other targets that utilize backbone amide interactions, potentially conferring selectivity advantages that cannot be replicated by ethyl-linker analogs.
- [1] Bioorganic & Medicinal Chemistry Letters. 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. 2013 Dec 15. Demonstrates linker-dependent modulation of GSK-3β potency and oral PK. SAR502250 IC50 = 12 nM for human GSK-3β. View Source
